molecular formula C10H14BBrN2O2 B14837503 2-Bromopyrimidin-4-ylboronic acid pinacol ester

2-Bromopyrimidin-4-ylboronic acid pinacol ester

Cat. No.: B14837503
M. Wt: 284.95 g/mol
InChI Key: POSURUXYUIJPFP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromopyrimidin-4-ylboronic acid pinacol ester typically involves the reaction of 2-bromopyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are mild, and the product is obtained in good yield .

Industrial Production Methods

Industrial production methods for boronic esters, including this compound, often involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-Bromopyrimidin-4-ylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.

Properties

Molecular Formula

C10H14BBrN2O2

Molecular Weight

284.95 g/mol

IUPAC Name

2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C10H14BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-13-8(12)14-7/h5-6H,1-4H3

InChI Key

POSURUXYUIJPFP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)Br

Origin of Product

United States

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